molecular formula C15H12N2O3S B2758178 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide CAS No. 919760-63-7

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide

Cat. No. B2758178
M. Wt: 300.33
InChI Key: JSFIKYLGWQDPED-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of compounds, including 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide derivatives, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown promise as potential antimicrobial agents, with some exhibiting significant activity against various bacterial and fungal strains. The synthesis involves multi-step chemical reactions, starting from basic coumarin and thiazole precursors, leading to a variety of derivatives with potential antimicrobial properties (Parameshwarappa et al., 2009).

Anti-HIV Activity

Research has also explored the anti-HIV potential of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives. These compounds have been synthesized and assessed for their efficacy against HIV, showing moderate to potent activity in inhibiting the virus. The study highlights the importance of structural modifications in enhancing the anti-HIV activity of these compounds (Bhavsar et al., 2011).

Antioxidant Activity

The antioxidant capabilities of some new coumarinyl-1,3-thiazolidine-4-ones have been investigated, revealing that certain derivatives possess excellent antioxidant activity. These findings suggest the potential use of these compounds in developing treatments or supplements aimed at combating oxidative stress-related conditions (Čačić et al., 2010).

Chemical Characterization and Theoretical Studies

Coumarin derivatives have been subjected to various spectroscopic techniques for structural elucidation, alongside theoretical studies using Density Functional Theory (DFT). These studies provide insights into the molecular orbitals, spatial characteristics, and atomic contributions, aiding in understanding the chemical and physical properties of these compounds (Al-Amiery et al., 2016).

Cytotoxic Activity

The cytotoxic activities of thiazole derivatives bearing a coumarin nucleus have been evaluated, demonstrating the potential of these compounds in cancer therapy. Certain derivatives exhibit potent cytotoxicity against specific cancer cell lines, underscoring their potential as leads in the development of new anticancer drugs (Gomha & Khalil, 2012).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(7-methyl-2-oxochromen-4-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-9-2-3-11-10(8-14(19)20-12(11)6-9)7-13(18)17-15-16-4-5-21-15/h2-6,8H,7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFIKYLGWQDPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide

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